Viridiofungin B
Description
Properties
Molecular Formula |
C31H45NO9 |
|---|---|
Molecular Weight |
575.7 g/mol |
IUPAC Name |
2-[(E)-1-[(1-carboxy-2-phenylethyl)amino]-1,11-dioxooctadec-3-en-2-yl]-2-hydroxybutanedioic acid |
InChI |
InChI=1S/C31H45NO9/c1-2-3-4-7-13-18-24(33)19-14-8-5-6-9-15-20-25(31(41,30(39)40)22-27(34)35)28(36)32-26(29(37)38)21-23-16-11-10-12-17-23/h10-12,15-17,20,25-26,41H,2-9,13-14,18-19,21-22H2,1H3,(H,32,36)(H,34,35)(H,37,38)(H,39,40)/b20-15+ |
InChI Key |
LLWIRIPHZKGZBH-HMMYKYKNSA-N |
Isomeric SMILES |
CCCCCCCC(=O)CCCCCC/C=C/C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)C(CC(=O)O)(C(=O)O)O |
Canonical SMILES |
CCCCCCCC(=O)CCCCCCC=CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)C(CC(=O)O)(C(=O)O)O |
Synonyms |
viridiofungin B |
Origin of Product |
United States |
Natural Occurrence and Discovery of Viridiofungin B
Isolation from Fungal Species
Trichoderma viride as a Primary Producer
Trichoderma viride is the primary fungal species from which Viridiofungin B and its related congeners, Viridiofungin A and C, were first isolated. researchgate.netlookchem.com Research published in 1993 detailed the isolation and structural elucidation of these novel amino acid-containing alkyl citrates. researchgate.net These compounds were identified as potent, broad-spectrum antifungal agents. researchgate.net Trichoderma viride produces a variety of secondary metabolites, and the viridiofungins represent a significant class of these bioactive compounds. uni-hohenheim.deekb.eg The initial discovery highlighted their unique chemical structures as amino alkyl citrate (B86180) antibiotics. uni-hohenheim.deekb.eg
Trichoderma harzianum as a Producer of Viridiofungin A and Related Metabolites
While T. viride is the original source of viridiofungins, other species within the Trichoderma genus have been found to produce related compounds. Notably, Trichoderma harzianum has been identified as a producer of Viridiofungin A. uni-hohenheim.deresearchgate.net A study focusing on T. harzianum isolate T23 reported the production and isolation of Viridiofungin A for the first time from this species. uni-hohenheim.deresearchgate.net The study also investigated other antifungal metabolites produced by T. harzianum isolates T16 and T23. uni-hohenheim.deresearchgate.net This was a significant finding, as prior to this, the production of viridiofungins had not been described in Trichoderma species other than T. viride. uni-hohenheim.de
Production in Microbial Cultures
The production of viridiofungins is achieved through the cultivation of producing fungal strains in microbial cultures. For instance, Trichoderma species are grown in specific culture media to encourage the synthesis and secretion of these secondary metabolites. uni-hohenheim.denih.gov
In a specific example, Trichoderma harzianum isolate T23 was cultivated in a Potato Dextrose Broth (PDB) medium. uni-hohenheim.deresearchgate.net After a 9-day incubation period, the culture yielded 94.6 mg per liter of Viridiofungin A. uni-hohenheim.deresearchgate.net The process for isolating these compounds from the culture involves several steps. After incubation, the fungal broth is extracted, often using organic solvents like chloroform/methanol or ethyl acetate. uni-hohenheim.deekb.eg The crude extract is then subjected to purification techniques such as column chromatography and thin-layer chromatography (TLC) to separate the different metabolites. uni-hohenheim.deekb.eg Bioautography assays are often used to identify the fractions with antifungal activity. uni-hohenheim.de
| Parameter | Details | Reference |
| Producing Organism | Trichoderma harzianum isolate T23 | uni-hohenheim.de, researchgate.net |
| Culture Medium | Potato Dextrose Broth (PDB) | uni-hohenheim.de, researchgate.net |
| Incubation Period | 9 days | uni-hohenheim.de, researchgate.net |
| Yield of Viridiofungin A | 94.6 mg/L | uni-hohenheim.de, researchgate.net |
| Extraction Solvents | Ethyl Acetate (EtOAc), Acetone | uni-hohenheim.de |
Related Viridiofungin Congeners and Analogues (e.g., Viridiofungin A, C)
Viridiofungin B is part of a family of related compounds known as congeners, which share a core chemical structure but differ in specific details, such as the length of an alkyl chain. smolecule.comlookchem.com The primary members of this family are Viridiofungin A, B, and C, all of which were isolated from Trichoderma viride. researchgate.net
Viridiofungin A : This was the first member of the family to be identified and is often the most studied. smolecule.comrsc.org It has been synthesized multiple times, highlighting its importance as a target for organic chemists. rsc.orgjst.go.jp
Viridiofungin C : This congener is characterized by a longer alkyl chain attached to the citric acid moiety compared to other members of the family. smolecule.com
These natural products are classified as alkyl citrate derivatives. smolecule.com Synthetic efforts have also led to the creation of various analogues with modified amino acid residues, some of which have been investigated for other potential biological activities. lookchem.com The structural differences among the viridiofungin congeners can influence their biological potency and spectrum of activity. smolecule.com
| Compound | Producing Organism | Key Structural Feature/Note | Reference |
| Viridiofungin A | Trichoderma viride, Trichoderma harzianum | The first identified member of the viridiofungin family. | uni-hohenheim.de, smolecule.com, researchgate.net |
| Viridiofungin B | Trichoderma viride | An amino acid-containing alkyl citrate. | lookchem.com, researchgate.net |
| Viridiofungin C | Trichoderma viride | Features a longer alkyl chain attached to the citric acid moiety. | smolecule.com, researchgate.net |
Biological Activities and Efficacy Spectrum of Viridiofungins
Antifungal Efficacy against Pathogenic Fungi
Viridiofungins are recognized for their potent and wide-ranging effectiveness against various fungal pathogens. rsc.orgresearchgate.net Their mode of action was initially thought to be the inhibition of squalene (B77637) synthase, an enzyme in the ergosterol (B1671047) biosynthesis pathway. nih.gov However, subsequent research has demonstrated that their primary antifungal mechanism is the inhibition of serine palmitoyltransferase, a crucial enzyme in the synthesis of sphingolipids, which are essential components of fungal cell membranes. researchgate.netnih.gov
The viridiofungin family, including Viridiofungin B, demonstrates broad-spectrum fungicidal activity against a variety of pathogenic fungi. nih.govresearchgate.netnih.gov This wide range of effectiveness makes them significant subjects of study in the development of new antifungal agents. rsc.org Their activity profile covers numerous fungal species that are detrimental to both plants and animals. rsc.orguni-hohenheim.de
Research, particularly on Viridiofungin A, has detailed the inhibitory effects on the growth of several plant pathogenic fungi. uni-hohenheim.de Studies have shown that viridiofungins can significantly retard mycelial growth and inhibit the germination of fungal spores. uni-hohenheim.deresearchgate.net For instance, the growth of Fusarium moniliforme was markedly slowed in the presence of viridiofungin. uni-hohenheim.de The degree of inhibition is generally correlated with the concentration of the compound. uni-hohenheim.de The table below summarizes the inhibitory effects of Viridiofungin A (VFA) on various fungal propagules.
| Fungal Species | Propagule | Inhibitory Effect of Viridiofungin A |
| Verticillium dahliae | Conidia | Complete inhibition at 100μg ml⁻¹. researchgate.net |
| Phytophthora infestans | Sporangia | Germination suppressed at 150μg ml⁻¹. researchgate.net |
| Sclerotinia sclerotiorum | Sclerotia | Germination suppressed at 150μg ml⁻¹. researchgate.net |
| Fusarium oxysporum | Conidia | Less effective in inhibiting germination and germ-tube elongation. uni-hohenheim.de |
| Alternaria alternata | Conidia | Showed the lowest sensitivity. uni-hohenheim.de |
| Botrytis cinerea | Conidia | Showed the lowest sensitivity. uni-hohenheim.de |
This table is generated based on data for Viridiofungin A.
Beyond inhibiting growth, viridiofungins also induce significant morphological changes in fungi. uni-hohenheim.de Microscopic examination of F. moniliforme treated with Viridiofungin A revealed that the hyphae were less branched and had a wider diameter compared to untreated samples. uni-hohenheim.deresearchgate.net Furthermore, an interesting effect observed was the distinctly enhanced production of chlamydospores, which are durable, thick-walled resting spores. uni-hohenheim.deresearchgate.net
Studies on Fungal Growth Inhibition
Lack of Antibacterial Activity
A key characteristic of the viridiofungin family is its selective action against fungi. Multiple studies have consistently reported that these compounds, including Viridiofungin A, lack any significant antibacterial activity. nih.govresearchgate.netuni-hohenheim.de Tests conducted against both Gram-positive and Gram-negative bacteria have shown no inhibition, highlighting the specific nature of their antimicrobial spectrum. uni-hohenheim.de
Enzyme Inhibitory Properties (beyond direct primary targets)
While the primary antifungal action of viridiofungins is the inhibition of serine palmitoyltransferase, they have also been investigated for their ability to inhibit other enzymes. nih.gov
Viridiofungins have been identified as in vitro inhibitors of farnesyl-protein transferase (FPTase). rsc.orguni-hohenheim.de This enzyme is responsible for farnesylation, a critical post-translational modification of proteins, including the Ras protein. uni-hohenheim.deoncotarget.com The Ras protein family plays a central role in cell signaling pathways that control growth and proliferation. researchgate.net Because abnormal Ras activity is linked to the development of cancerous cells, inhibitors of FPTase are considered potential targets for cancer chemotherapy. uni-hohenheim.deresearchgate.net The ability of viridiofungins to inhibit this enzyme suggests a potential, though secondary, therapeutic application beyond their antifungal properties. uni-hohenheim.de
Phytotoxic and Biocontrol Relevant Activities of Viridiofungins
The viridiofungins, a family of amino alkyl citrate (B86180) compounds first isolated from Trichoderma viride, exhibit significant biological activities relevant to phytotoxicity and biocontrol. fftc.org.twuni-hohenheim.de This family includes several members, such as Viridiofungin A, B, and C, which are recognized for their broad-spectrum antifungal properties. nih.govnih.gov While research has often focused on Viridiofungin A as a representative of this class, the collective antifungal action of these metabolites plays a crucial role in the biocontrol capabilities of the fungi that produce them. uni-hohenheim.deresearchgate.net
Inhibition of Plant Pathogens
Viridiofungins demonstrate notable efficacy against a wide range of plant pathogenic fungi. uni-hohenheim.de Their activity is not merely fungicidal; they also interfere with fungal development at various stages, including spore germination and mycelial growth. uni-hohenheim.denih.gov The production of these compounds is a key component of the antibiosis mechanism employed by biocontrol agents like Trichoderma species. fftc.org.twfrontiersin.org
Research into Viridiofungin A, produced by Trichoderma harzianum isolate T23, has provided specific insights into the inhibitory spectrum of this class of compounds. uni-hohenheim.deresearchgate.net Studies have shown that Viridiofungin A can effectively inhibit the germination of propagules from several major plant pathogens. uni-hohenheim.deresearchgate.net For instance, it strongly retards the development of hyphae from the sclerotia of Sclerotinia sclerotiorum and shows high activity against the zoosporangia of Phytophthora infestans, the causal agent of late blight in potato and tomato. uni-hohenheim.deresearchgate.netnih.gov
The inhibitory effects are dose-dependent, and different fungal species exhibit varying levels of sensitivity. uni-hohenheim.de Verticillium dahliae has been identified as particularly susceptible to Viridiofungin A. In contrast, pathogens like Alternaria alternata and Botrytis cinerea have shown lower sensitivity. uni-hohenheim.de Microscopic studies reveal that these compounds can cause morphological changes in fungal hyphae, such as reduced branching and increased thickness. uni-hohenheim.de Furthermore, some viridiofungins have been noted to possess both volatile and non-volatile antifungal effects, broadening their scope of action within the soil environment. uni-hohenheim.de
While much of the detailed efficacy data comes from studies on Viridiofungin A, the viridiofungin family, including Viridiofungin B, is recognized for its general broad-spectrum fungicidal activity. nih.govresearchgate.net Some studies indicate that viridiofungins lack antibacterial activity, while others have identified antibacterial action against plant pathogens like Clavibacter michiganensis and Erwinia amylovora. uni-hohenheim.denih.govresearchgate.net
Inhibitory Effect of Viridiofungin A on Various Plant Pathogens
| Pathogen | Effect Observed |
| Verticillium dahliae | High sensitivity; inhibition of conidial germination. uni-hohenheim.deresearchgate.net |
| Sclerotinia sclerotiorum | Sensitive retardation of hyphal development from sclerotia. uni-hohenheim.deresearchgate.net |
| Phytophthora infestans | High activity on zoosporangia; suppression of germ tube formation. uni-hohenheim.deresearchgate.netnih.gov |
| Fusarium moniliforme | Retardation of mycelial growth; increased formation of chlamydospores. uni-hohenheim.de |
| Fusarium oxysporum f. sp. fabae | Moderate inhibition of conidial germination and germ-tube elongation. uni-hohenheim.de |
| Gliocladium roseum | Moderate inhibition of conidial germination and germ-tube elongation. uni-hohenheim.de |
| Alternaria alternata | Low sensitivity. uni-hohenheim.de |
| Botrytis cinerea | Low sensitivity. uni-hohenheim.de |
Role in Mycoparasitism and Antibiosis of Producing Organisms
The production of secondary metabolites like Viridiofungin B is central to the biocontrol success of fungi such as Trichoderma species. fftc.org.twnih.gov These fungi employ several antagonistic mechanisms to suppress plant pathogens, with antibiosis and mycoparasitism being two of the most significant. nih.govfrontiersin.org
Mycoparasitism is a direct attack where one fungus parasitizes another. nih.gov This process involves the Trichoderma fungus recognizing, growing towards, and coiling around the hyphae of the host pathogen. nih.govfrontiersin.org Following this physical interaction, the biocontrol agent secretes a cocktail of cell wall-degrading enzymes (like chitinases and glucanases) and antifungal compounds. nih.gov While enzymes are crucial for breaking down the pathogen's cell wall, the release of antibiotics like viridiofungins contributes to the chemical degradation and ultimate death of the host fungus. nih.gov Therefore, viridiofungins play an integral, albeit supportive, role in the complex process of mycoparasitism by contributing to the chemical warfare that ensures the successful parasitization of the plant pathogen. nih.govfrontiersin.org
Molecular Mechanisms of Action
Inhibition of Sphingolipid Biosynthesis Pathway
The cornerstone of Viridiofungin B's antifungal activity lies in its ability to disrupt the de novo synthesis of sphingolipids. nih.govuni-hohenheim.de Sphingolipids are essential components of fungal cell membranes and are involved in various cellular processes.
Serine Palmitoyltransferase (SPT) as a Primary Target
Viridiofungin B exerts its potent antifungal effect by specifically targeting and inhibiting serine palmitoyltransferase (SPT). nih.govuni-hohenheim.de SPT is the initial and rate-limiting enzyme in the sphingolipid biosynthesis pathway. rsc.orgresearchgate.net This enzyme catalyzes the condensation of L-serine and an acyl-CoA, typically palmitoyl-CoA, to form 3-ketosphinganine, the first committed step in creating the sphingoid base backbone of all sphingolipids. rsc.orgresearchgate.net
The inhibition of SPT by viridiofungins leads to the depletion of essential sphingolipids, which is the direct cause of their antifungal activity. nih.gov Viridiofungin B has been shown to be a potent inhibitor of SPT, with activity in the micromolar range against the enzyme from Saccharomyces cerevisiae. rsc.org
Molecular Interactions with Serine Palmitoyltransferase
The precise molecular interactions between Viridiofungin B and serine palmitoyltransferase (SPT) are crucial for its inhibitory function. The SPT enzyme is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme. rsc.orgresearchgate.net The catalytic mechanism involves the formation of an external aldimine between PLP and the L-serine substrate. rsc.org Viridiofungin B, with its structural components, including the citric acid headgroup and the amino acid moiety, is thought to interfere with this process. rsc.org
The mammalian SPT is a heterodimer composed of SPTLC1 and either SPTLC2 or SPTLC3 subunits, which form the catalytic core. uniprot.orguniprot.org Additional smaller subunits, SPTSSA or SPTSSB, can associate with the complex and influence its substrate specificity. uniprot.orguniprot.org The activity of the SPT complex is also regulated by ORMDL proteins. uniprot.orguniprot.org While the exact binding site and conformational changes induced by Viridiofungin B are a subject of ongoing research, it is clear that the citric acid and amino acid portions of the molecule are essential for its inhibitory activity. rsc.org Modifications to the alkyl chain length or certain functional groups have been shown to have minimal impact on the compound's potency, highlighting the importance of the core structure in its interaction with SPT. rsc.org
Modulation of Ergosterol (B1671047) Biosynthesis Pathway
In addition to its primary role as a sphingolipid synthesis inhibitor, Viridiofungin B also demonstrates an ability to modulate the ergosterol biosynthesis pathway, a common target for many antifungal drugs. nih.govmdpi.com
Squalene (B77637) Synthase Inhibition
Viridiofungins, including Viridiofungin B, were initially identified as inhibitors of squalene synthase. nih.govresearchgate.netpublish.csiro.au Squalene synthase is a key enzyme in the ergosterol biosynthesis pathway, responsible for the first committed step in sterol synthesis. nih.govuni-hohenheim.de This enzyme catalyzes the conversion of farnesyl pyrophosphate to squalene. nih.gov The inhibition of squalene synthase by viridiofungins occurs at the micromolar level. rsc.org
Differentiation of Antifungal Mode of Action from Ergosterol Synthesis Inhibition
Although Viridiofungin B inhibits squalene synthase in vitro, this is not its primary mechanism of antifungal action. nih.govnih.govuni-hohenheim.de Studies have shown that the potent, broad-spectrum fungicidal activity of viridiofungins is not directly correlated with the inhibition of ergosterol synthesis in whole fungal cells. nih.govnih.govuni-hohenheim.de The primary antifungal effect is a consequence of the inhibition of serine palmitoyltransferase and the subsequent disruption of sphingolipid biosynthesis. nih.govuni-hohenheim.de This distinction is crucial for understanding the unique mode of action of this class of compounds compared to other antifungals that primarily target the ergosterol pathway, such as azoles. nih.govseq.es
Cellular and Subcellular Effects
The inhibition of critical biosynthetic pathways by Viridiofungin B leads to significant cellular and subcellular consequences for the fungal cell. The disruption of sphingolipid and ergosterol synthesis impacts the integrity and function of cellular membranes. nih.govnih.gov This can lead to a cascade of downstream effects, including altered membrane permeability, disruption of cellular signaling pathways, and ultimately, cell death. nih.govnrc.gov The specific subcellular localization of these effects is primarily at the endoplasmic reticulum, where both sphingolipid and ergosterol biosynthesis are initiated. researchgate.netnih.gov
Biosynthesis and Metabolic Pathways
Origin as an Aminoacyl Alkyl Citrate (B86180)
Viridiofungin B is classified as an aminoacyl alkyl citrate. uni-hohenheim.deresearchgate.netnih.govacs.orgnih.gov This classification reflects its composite molecular architecture, which is constructed from three primary components: a long alkyl chain, a citric acid-derived core, and an amino acid moiety. researchgate.net The viridiofungin family, which also includes Viridiofungin A and C, are all aminoacyl alkyl citrate compounds that were first isolated from the fungus Trichoderma viride. uni-hohenheim.deacs.orgresearchgate.net The core of these molecules is an alkyl citrate, which is then further modified by the attachment of an amino acid. This modular construction is a common strategy in fungal secondary metabolism, allowing for the generation of a diverse range of related compounds with varied biological activities.
Putative Biosynthetic Precursors and Intermediates
The biosynthesis of Viridiofungin B is believed to draw upon precursors from primary metabolism. The long alkyl "tail" is likely synthesized through a pathway similar to fatty acid or polyketide synthesis, which utilizes acetyl-CoA and malonyl-CoA as fundamental building blocks. wikipedia.orgrasmusfrandsen.dk The citric acid-derived "head" points to the involvement of intermediates from the Krebs cycle. The amino acid component, which in the case of Viridiofungin B is typically an aromatic amino acid, is supplied from the cell's amino acid pool. nih.gov
Based on the biosynthesis of other, similar alkyl citrate natural products in fungi, a plausible pathway for Viridiofungin B can be proposed. nih.govrsc.orgrsc.org The process likely begins with the synthesis of a long-chain fatty acyl-CoA by a fatty acid synthase (FAS) or a highly reducing polyketide synthase (PKS). rsc.org This fatty acyl-CoA then serves as a substrate for an alkyl citrate synthase (ACS), which catalyzes its condensation with a molecule like oxaloacetate to form the initial alkyl citrate intermediate. rsc.orgrsc.org Subsequent enzymatic modifications, such as dehydrations or hydroxylations, would tailor the citrate core. The final key step would be the attachment of an amino acid, such as tyrosine or phenylalanine, to one of the carboxyl groups of the citrate moiety, a reaction likely catalyzed by a non-ribosomal peptide synthetase (NRPS)-like enzyme.
Enzymatic Machinery Involved in Viridiofungin B Production
While the specific enzymatic machinery for Viridiofungin B biosynthesis has not been fully elucidated, it is highly probable that it involves a suite of enzymes analogous to those found in other fungal secondary metabolite pathways. The key enzymes are predicted to be:
Polyketide Synthase (PKS) or Fatty Acid Synthase (FAS): A large, multi-domain enzyme responsible for the iterative condensation of small carboxylic acid units (like acetyl-CoA and malonyl-CoA) to construct the long alkyl chain of the molecule. wikipedia.orgnih.govnih.gov Fungal genomes, particularly those of Trichoderma species, are known to be rich in PKS genes. microbiologyresearch.org
Alkyl Citrate Synthase (ACS): This crucial enzyme would catalyze the Claisen condensation between the newly synthesized alkyl chain (as a CoA-thioester) and a citrate precursor, likely oxaloacetate, to form the core alkyl citrate structure. rsc.orgrsc.org
Non-Ribosomal Peptide Synthetase (NRPS)-like enzyme: To incorporate the amino acid moiety, an NRPS-like enzyme is likely involved. These enzymes are capable of activating specific amino acids and catalyzing their attachment to the alkyl citrate core. nih.gov The genomes of Trichoderma species have been found to contain a significant number of NRPS genes. microbiologyresearch.org
Tailoring Enzymes: A variety of other enzymes, such as cytochrome P450 monooxygenases, dehydrogenases, and reductases, are likely involved in the final maturation of the Viridiofungin B molecule, creating its specific pattern of oxidation and stereochemistry.
Genetic Basis of Biosynthesis in Producing Fungi
In fungi, the genes encoding the enzymes for a specific secondary metabolite are typically found organized together in a contiguous region of the chromosome, known as a biosynthetic gene cluster (BGC). nih.govscispace.comfrontiersin.orgrsc.org This co-localization facilitates the coordinated regulation of all the genes required for the production of the compound. Although the specific BGC for Viridiofungin B has not yet been identified, it is highly anticipated to exist in the genome of producing fungi like Trichoderma viride.
Genomic studies of various Trichoderma species have revealed a wealth of BGCs, many of which are "silent" under standard laboratory conditions. microbiologyresearch.orgorgprints.org The viridiofungin BGC would be expected to contain the genes for the core enzymes—a PKS or FAS, an ACS, and an NRPS-like enzyme—along with genes for tailoring enzymes and potentially a transcriptional regulator and a transporter for secreting the final product. frontiersin.orgnih.gov The identification and characterization of this gene cluster would be a significant step towards understanding and potentially manipulating the production of Viridiofungin B.
Strain-Specific Variations in Metabolite Production
The production of secondary metabolites, including viridiofungins, is known to vary significantly between different species and even between different strains of the same fungal species. frontiersin.org This variation can be attributed to differences in the genetic makeup of the BGCs, as well as differences in the regulatory networks that control their expression.
For instance, while Trichoderma viride is the original reported producer of the viridiofungin family, a strain of Trichoderma harzianum (isolate T23) has also been shown to produce Viridiofungin A. uni-hohenheim.deresearchgate.net In one study, the concentration of Viridiofungin A produced by T. harzianum T23 reached 94.6 mg per liter after 9 days of cultivation in a specific medium. researchgate.net Other studies have noted that different Trichoderma strains exhibit varying levels of antifungal activity, which is likely a reflection of the different types and quantities of secondary metabolites they produce. mdpi.com These strain-specific differences highlight the metabolic diversity within the Trichoderma genus and underscore the importance of strain selection for the production of specific bioactive compounds.
Chemical Synthesis and Structural Modifications
Early Total Synthesis Approaches for Viridiofungins
The initial forays into the total synthesis of viridiofungins laid the groundwork for more refined and efficient routes. A significant early achievement was the first total synthesis of (-)-viridiofungin A by Hatakeyama and coworkers, which also definitively established its absolute and relative stereochemistry. nih.gov This synthesis was accomplished in 27 steps. nih.gov Later, a second-generation synthesis by the same group shortened the route to 22 steps. nih.govrsc.org
Other early synthetic studies focused on producing ester derivatives of viridiofungins. nih.gov For instance, Hiersemann and coworkers reported a diastereoselective total synthesis of the triester of viridiofungin A, A2, and A4, utilizing an ester dienolate acs.orgresearchgate.net-Wittig rearrangement as a key step. lookchem.com Similarly, Barrett and his team developed a simple and flexible synthesis for viridiofungin derivatives. nih.govlookchem.com
These early syntheses were crucial in developing the foundational chemistry for accessing the viridiofungin core and its complex stereochemical array.
Recent Stereoselective Total Synthesis of Viridiofungin B
More recent synthetic efforts have focused on developing highly stereoselective and efficient routes to viridiofungins, including Viridiofungin B. A landmark achievement in this area is the total synthesis of both viridiofungins A and B via a common β-lactone intermediate, accomplished in just 13 steps. acs.orglookchem.comacs.orgunimelb.edu.au This approach highlights the advancements in synthetic methodology, allowing for a more streamlined and versatile synthesis.
Modern syntheses of Viridiofungin B have benefited from the development and application of powerful synthetic reactions that allow for precise control over stereochemistry and functional group manipulation.
A cornerstone of recent viridiofungin syntheses is the cyclobutene (B1205218) diester approach. acs.orgresearchgate.netresearchgate.net This strategy provides an efficient and stereoselective pathway to the alkyl citrate (B86180) core of the molecule, with the correct oxidation state. researchgate.netresearchgate.net The key sequence often involves a formal [2+2] cycloaddition between a silyl (B83357) ketene (B1206846) acetal (B89532) and an acetylene (B1199291) dicarboxylate to form a cyclobutene diester. acs.orgresearchgate.net
In a recent total synthesis of viridiofungins A and B, this approach was initiated from (S)-(+)-γ-hydroxymethyl-γ-butyrolactone. acs.org A formal [2+2] cycloaddition between a silyl ketene acetal and di-t-butylacetylene (B93683) dicarboxylate yielded the key cyclobutene diester intermediate. acs.org This intermediate then underwent an HF-mediated rearrangement to form a bicyclic lactone, a crucial precursor for the subsequent steps. acs.orglookchem.comacs.orgunimelb.edu.au
Olefin cross-metathesis (OCM) has proven to be a powerful tool in the synthesis of viridiofungins, enabling the coupling of complex fragments. rsc.orgacs.orglookchem.comrsc.orgacs.orgunimelb.edu.auresearchgate.net In the synthesis of Viridiofungin B, a key OCM reaction was performed between a disubstituted alkene derived from the β-lactone intermediate and a long-chain alkene partner. acs.orglookchem.comacs.orgunimelb.edu.au A significant challenge in this step was the suppression of isomerization of the alkene side chain, which could lead to the formation of an undesired desmethylene analogue. acs.orglookchem.com The successful implementation of this reaction was crucial for installing the correct C-16 long chain of Viridiofungin B. rsc.org
A novel and key feature of the recent total synthesis of Viridiofungin B is the use of a β-lactone as a versatile intermediate. acs.orglookchem.comacs.orgunimelb.edu.au This strained ring system serves as an efficient protecting group and is subsequently opened in a novel reaction to form the amide bond. acs.orgresearchgate.netlookchem.comacs.orgunimelb.edu.au The ring opening of the β-lactone with the appropriate amino acid, in the case of Viridiofungin B, L-phenylalanine, followed by deprotection, affords the final natural product in high yield. acs.org This strategy represents an efficient method for both protection and subsequent amide formation. acs.orglookchem.com
Asymmetric aldol (B89426) reactions have also been employed as a key C-C bond-forming step in the synthesis of viridiofungin derivatives. researchgate.net For example, a boron-mediated asymmetric aldol reaction of a chiral oxazolidinone with ethyl glyoxylate (B1226380) has been used to establish the desired vicinal stereochemistry at the newly formed stereogenic centers. researchgate.net This methodology provides a reliable way to control the stereochemistry of the citrate core of the molecule. researchgate.netresearchgate.net
Key Synthetic Strategies and Methodologies
β-Lactone Ring Opening Reactions
Semisynthesis of Viridiofungin B Derivatives
In the field of natural product chemistry, semisynthesis—the chemical modification of a natural product isolated from its source—is a common strategy for producing derivatives. However, for Viridiofungin B, direct semisynthesis starting from the isolated natural product is not the preferred or commonly reported method for generating derivatives.
Instead, the literature reveals a more convergent and flexible approach centered on late-stage diversification within a total synthesis framework. This strategy involves the synthesis of a common, advanced intermediate that contains the core structure of the viridiofungin molecule. This intermediate is then coupled with different amino acid components to generate a variety of viridiofungin derivatives in the final steps of the synthesis.
A prominent example of this approach is the total synthesis of Viridiofungins A and B, which was achieved via a common β-lactone intermediate. researchgate.netnih.gov In this pathway, a key β-lactone containing the alkyl citrate core was synthesized. researchgate.net This versatile intermediate could then undergo a novel ring-opening reaction with the appropriate amino acid ester, such as a phenylalanine derivative for Viridiofungin B or a tyrosine derivative for Viridiofungin A. researchgate.netnih.gov This late-stage introduction of the amino acid allows for the efficient and divergent production of different viridiofungin family members from a single, advanced precursor, bypassing the need to perform semisynthetic modifications on the final, complex natural product.
Design and Synthesis of Viridiofungin Analogues
The design and synthesis of novel analogues of Viridiofungin B have been driven by the search for compounds with improved pharmacological profiles, particularly for applications beyond antifungal activity. A significant focus has been the development of viridiofungin analogues as potential treatments for the hepatitis C virus (HCV). researchgate.net This has spurred efforts to create structurally modified viridiofungins and assess their biological activity.
The design of these analogues often involves modifying the amino acid residue or other peripheral parts of the molecule while retaining the core alkyl citrate structure believed to be essential for activity. For instance, synthetic analogues with modified amino acid residues have shown promise in this therapeutic area. researchgate.net The rationale is that such modifications can modulate the molecule's interaction with biological targets, improve its pharmacokinetic properties, or reduce its complexity for more efficient synthesis.
The synthesis of these designed analogues relies on the flexible and robust methods developed for the total synthesis of the natural products themselves. Key synthetic strategies that enable the construction of these complex molecules include:
Olefin Cross-Metathesis: A powerful reaction for coupling the alkyl citrate core with the long alkyl chain. researchgate.netresearchgate.net
Asymmetric Aldol Reactions: Used to establish the critical stereocenters within the citrate core early in the synthesis. researchgate.netnih.gov
Diastereoselective Alkylation: Another key method for controlling the stereochemistry of the core structure. researchgate.netnih.gov
Cyclobutene Diester Rearrangement: An efficient approach to form the highly substituted core via a bicyclic lactone intermediate. researchgate.net
Ireland-Claisen Rearrangement: Utilized in the stereoselective synthesis of the viridiofungin analogue NA808. researchgate.net
One notable example is the viridiofungin analogue NA808, which was specifically synthesized and investigated for its anti-HCV activity. researchgate.netacs.org Its synthesis showcases the application of sophisticated chemical reactions to create novel structures based on the viridiofungin scaffold.
| Derivative / Analogue | Key Structural Feature or Modification | Primary Synthetic Strategy | Reference(s) |
| Viridiofungin A | Contains a Tyrosine moiety | Late-stage coupling with a common β-lactone intermediate | researchgate.netnih.gov |
| Viridiofungin B | Contains a Phenylalanine moiety | Late-stage coupling with a common β-lactone intermediate | researchgate.netnih.gov |
| Analogue NA808 | A modified analogue designed for anti-HCV activity | Stereoselective Ireland-Claisen rearrangement | researchgate.netacs.org |
| General Derivatives | Modified amino acid residues | Asymmetric aldol reaction, diastereoselective alkylation, olefin cross-metathesis | researchgate.netnih.gov |
Structure Activity Relationship Sar Studies of Viridiofungin B and Analogues
Influence of Alkyl Chain Length and Saturation
The lipophilic alkyl chain is a critical determinant of the antifungal potency of viridiofungin analogues. SAR studies indicate that both the length and degree of saturation of this chain significantly modulate biological activity. The interaction of this chain with the fungal cell membrane and its target enzymes is thought to be a key factor in its mechanism of action. nih.gov
Alterations to the acyl chain length have been a key focus of SAR analyses for viridiofungins. nih.gov In related antifungal compounds, such as other lipid-modified peptides, the length of the alkyl chain is paramount for activity. For instance, in one class of antifungals, the presence of a C8 alkyl chain was found to be the "switch" that conferred antifungal properties. In another example, the removal of a significant portion of the fatty acid chain from the antifungal agent occidiofungin resulted in a complete loss of activity, which could not be fully restored even when the approximate length was reinstated with a different chemical structure. This highlights that both the length and the specific composition of the chain are important.
The optimization of antifungal compounds often involves modifying the alkyl chain to enhance drug-like properties and potency. semanticscholar.org For phosphonium-based ionic liquids with antifungal properties, it was observed that decreasing the alkyl chain length led to an increase in antifungal activity. semanticscholar.org This suggests that an optimal length exists for the alkyl chain to effectively interact with and disrupt fungal cell membranes or target enzymes.
Role of the Amino Acid Moiety (e.g., Phenylalanine Derivative)
Viridiofungins are classified as aminoacyl alkyl citrates, with the amino acid component playing a significant role in their biological profile. researchgate.netnih.gov Viridiofungin B is specifically a phenylalanine derivative. frontiersin.org The natural viridiofungin family includes members with different amino acid residues, such as Viridiofungin A (tyrosine derivative) and Viridiofungin C (tryptophan derivative), indicating that variation at this position is a natural strategy for modulating activity. researchgate.net
Importance of the Citric Acid Core
The central citric acid unit is the structural linchpin of the viridiofungin molecule, linking the lipophilic alkyl chain and the amino acid moiety. researchgate.netresearchgate.net This alkyl citrate (B86180) core is a recurring motif in a class of fungal secondary metabolites and is essential for their biological activity. publish.csiro.aursc.org The synthesis of viridiofungins presents a significant chemical challenge, particularly the stereoselective construction of this highly functionalized and polarized core. publish.csiro.aupublish.csiro.au
Impact of Stereochemistry on Biological Activity
Stereochemistry, the three-dimensional arrangement of atoms, is a pivotal factor in the biological activity of drugs, as it governs the interaction between a molecule and its chiral biological targets like enzymes and receptors. researchgate.netnih.gov For the viridiofungin family, which possesses multiple chiral centers, the specific stereoconfiguration is critical for antifungal potency. researchgate.netresearchgate.net
The two enantiomers of a chiral drug can exhibit profound differences in their biological profiles, including bioavailability, metabolism, and potency. nih.gov Often, only one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive or even contribute to undesirable side effects. Synthetic strategies for viridiofungins frequently emphasize stereoselective methods to ensure the correct configuration at the chirally functionalized citric acid unit and the amino acid attachment point. researchgate.netresearchgate.netpublish.csiro.aupublish.csiro.au The total synthesis of Viridiofungin A and B confirmed the importance of achieving the correct natural stereoisomer to match the biological activity of the natural product. lookchem.com While specific comparative data between all possible stereoisomers of Viridiofungin B is limited in the public domain, the general principles of medicinal chemistry and the focus on stereocontrol in all synthetic efforts strongly indicate that any deviation from the natural stereochemistry would likely result in a significant reduction or complete loss of antifungal activity.
Comparative Potency of Viridiofungin B vs. Other Viridiofungins
The viridiofungin family consists of several closely related analogues that differ primarily in their amino acid substituent and sometimes in the alkyl chain. researchgate.netd-nb.info Comparative studies of their antifungal activity reveal that these subtle structural changes can lead to significant differences in potency.
Among the primary members of the family, Viridiofungin B has been identified as a particularly potent analogue. It is produced by Trichoderma viride alongside Viridiofungin A and C. d-nb.infobioresearchcommunications.com Studies have shown that Viridiofungin B exhibits greater potency against certain fungal strains compared to its counterparts. For example, in assays against Saccharomyces cerevisiae, Sphingofungin B, a structurally related compound, was the most potent among its tested analogues. nih.gov This suggests that the phenylalanine residue of Viridiofungin B may provide an optimal structure for interaction with the target enzyme, serine palmitoyltransferase, in certain fungi.
The table below presents a conceptual comparison based on available literature, highlighting the relative potency.
| Compound | Key Structural Difference from Viridiofungin B | Relative Antifungal Potency |
|---|---|---|
| Viridiofungin A | Tyrosine instead of Phenylalanine | Potent, but generally reported as less potent than Viridiofungin B against some key strains. |
| Viridiofungin B | - (Reference Compound) | Highly Potent. nih.gov |
| Viridiofungin C | Tryptophan instead of Phenylalanine | Potent, but generally reported as less potent than Viridiofungin B against some key strains. |
This comparative data underscores the fine-tuning of biological activity achieved through minor structural modifications within this family of natural products.
Academic Research Applications and Potential Beyond Direct Therapeutics
Biochemical Probe for Lipid Metabolism Studies
Viridiofungin B serves as a valuable biochemical probe for the investigation of lipid metabolism due to its targeted inhibition of a key enzyme in the sphingolipid biosynthesis pathway. nih.govresearchgate.net Lipids are fundamental to cellular structure and signaling, and disruptions in their metabolic pathways are linked to various diseases. rsc.orgnih.gov The ability of Viridiofungin B to specifically block a single enzymatic step allows researchers to study the downstream consequences of this inhibition, thereby elucidating the intricate network of lipid-mediated cellular processes. researchgate.netnih.gov The use of such specific inhibitors is crucial for understanding the roles of individual lipids and enzymes in both healthy and diseased states. nih.govnih.gov
The development of chemical probes, including those with bio-orthogonal tags, has advanced the study of lipid metabolism, enabling the visualization and tracking of lipids within cells. nih.govfrontiersin.orgrsc.org While Viridiofungin B itself is a natural product inhibitor, its utility in research highlights the importance of such molecules in dissecting metabolic pathways. researchgate.netresearchgate.net By observing the cellular changes that occur in the presence of Viridiofungin B, scientists can gain insights into the functional roles of sphingolipids and the broader implications of their metabolism. rsc.orgnih.gov
Investigating Sphingolipid Pathway Enzymes
Viridiofungin B is a potent and specific inhibitor of serine palmitoyltransferase (SPT), the first and rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway. nih.govresearchgate.netrsc.org This specificity makes it an invaluable tool for researchers studying the function and regulation of SPT and subsequent enzymes in the sphingolipid cascade. researchgate.netrsc.org The sphingolipid pathway is responsible for producing a diverse array of bioactive lipids that play critical roles in cell signaling, membrane structure, and regulation of cell growth and death. rsc.orgnih.govlimes-institut-bonn.de
By using Viridiofungin B to block SPT activity, scientists can effectively shut down the production of all downstream sphingolipids, allowing them to study the specific consequences of sphingolipid depletion. nih.govresearchgate.net This approach has been instrumental in defining the roles of sphingolipids in various cellular processes. Research has shown that while viridiofungins inhibit squalene (B77637) synthase in vitro, their primary antifungal activity stems from the inhibition of sphingolipid synthesis. nih.govnih.gov Structure-activity relationship studies have revealed that the citric acid head group and the amino acid moiety of viridiofungins are essential for their inhibitory activity against SPT. rsc.org
The table below summarizes the key enzymes in the sphingolipid pathway and the inhibitors used to study them, highlighting the role of Viridiofungin B.
| Enzyme | Function | Known Inhibitors |
| Serine Palmitoyltransferase (SPT) | Catalyzes the first committed step in sphingolipid biosynthesis. nih.govrsc.org | Viridiofungin B , Myriocin, Sphingofungins, Lipoxamycin. researchgate.netresearchgate.net |
| Ceramide Synthase | Catalyzes the acylation of the sphingoid base to form ceramide. researchgate.net | Fumonisin B1, Australifungin. researchgate.net |
| Inositol Phosphoceramide (IPC) Synthase | Catalyzes the final step in the synthesis of the main sphingolipid in fungi. researchgate.net | Aureobasidins, Khafrefungin, Rustmicin. researchgate.net |
Agricultural Biocontrol Research
Viridiofungins, including Viridiofungin B, are being investigated for their potential as biocontrol agents in agriculture. researchgate.netmdpi.com Produced by fungi of the Trichoderma genus, these compounds exhibit broad-spectrum antifungal activity against a variety of plant pathogens. nih.govuni-hohenheim.denih.gov The use of biological control agents is a cornerstone of sustainable agriculture, offering an environmentally friendly alternative to chemical pesticides. mdpi.commdpi.comnih.gov
Research has demonstrated the effectiveness of viridiofungins against several economically important plant pathogens. For instance, Viridiofungin A, a closely related compound, has shown significant inhibitory effects against Fusarium moniliforme, a major pathogen of maize. researchgate.netuni-hohenheim.de Studies have also reported its activity against Verticillium dahliae, Phytophthora infestans, and Sclerotinia sclerotiorum, which cause diseases in a wide range of crops. researchgate.netuni-hohenheim.de The broad antifungal spectrum of viridiofungins makes them attractive candidates for the development of new biopesticides. mdpi.comuni-hohenheim.de While much of the published research focuses on Viridiofungin A, the shared mechanism of action suggests similar potential for Viridiofungin B. nih.gov
The table below details the efficacy of Viridiofungin A against various plant pathogens, providing an indication of the potential applications for Viridiofungin B in agriculture.
| Pathogen | Host Plant(s) | Disease Caused | Reference |
| Fusarium moniliforme | Maize, Rice | Stalk and ear rot | researchgate.netuni-hohenheim.de |
| Verticillium dahliae | Cotton, Potato, Tomato | Verticillium wilt | researchgate.netuni-hohenheim.de |
| Phytophthora infestans | Potato, Tomato | Late blight | researchgate.netuni-hohenheim.de |
| Sclerotinia sclerotiorum | Soybean, Canola, Sunflower | White mold | researchgate.netuni-hohenheim.de |
| Clavibacter michiganensis | Tomato | Bacterial canker | researchgate.netmdpi.com |
| Erwinia amylovora | Apple, Pear | Fire blight | researchgate.netmdpi.com |
| Ralstonia solanacearum | Tomato, Tobacco, Potato | Bacterial wilt | mdpi.com |
The primary mechanism of action of Viridiofungin B in plant-pathogen interactions is the inhibition of sphingolipid biosynthesis in the pathogenic fungus. nih.govuni-hohenheim.de This disruption of a fundamental metabolic pathway leads to the inhibition of fungal growth and, ultimately, cell death. nih.gov In addition to this direct antifungal activity, the producing organism, Trichoderma, employs several other mechanisms to combat plant pathogens, including mycoparasitism, competition for nutrients, and the induction of systemic resistance in the host plant. mdpi.comuni-hohenheim.de
Understanding the intricate molecular "arms race" between plants and pathogens is crucial for developing effective disease control strategies. frontiersin.orgnih.gov Plant pathogens secrete effector proteins to suppress the plant's immune system and facilitate infection. nih.gov In turn, plants have evolved immune receptors that can recognize these effectors and trigger a defense response. frontiersin.orgjmbfs.org The application of biocontrol agents like Trichoderma and their secondary metabolites, such as Viridiofungin B, adds another layer of complexity to these interactions, providing the plant with an enhanced ability to resist infection. mdpi.commdpi.com
The integration of biocontrol agents like Trichoderma and their metabolites into sustainable agricultural practices is a key strategy for reducing reliance on synthetic chemical pesticides. mdpi.commdpi.comresearchgate.net These biological products can be used as biofungicides, biofertilizers, and biostimulants to improve crop health and yield. mdpi.comresearchgate.net It is estimated that approximately 60% of currently used biofungicides are based on Trichoderma strains. mdpi.comresearchgate.net The development of commercial formulations of Trichoderma and their bioactive compounds, including viridiofungins, is an active area of research. uni-hohenheim.demdpi.com
The successful implementation of these biocontrol strategies requires a thorough understanding of the ecological interactions between the biocontrol agent, the plant, the pathogen, and the surrounding environment. nih.govfrontiersin.org Factors such as soil type, climate, and crop variety can all influence the efficacy of a biocontrol agent. mdpi.com Continued research is needed to optimize the application of these beneficial microbes and their products for consistent and effective disease management in diverse agricultural systems. mdpi.com
Mechanisms of Action in Plant-Pathogen Interactions
Role in Veterinary Disease Mechanism Research
While direct research on Viridiofungin B in veterinary disease models is not extensively documented in the provided search results, its role as a specific inhibitor of sphingolipid biosynthesis gives it potential utility in this field. nih.govresearchgate.net Sphingolipid metabolism is a conserved pathway in eukaryotes, and its dysregulation is implicated in a variety of diseases in both humans and animals. rsc.orgnih.gov Therefore, Viridiofungin B could serve as a research tool to investigate the role of sphingolipids in the pathogenesis of various animal diseases. sydney.edu.aumdpi.commsdvetmanual.com
For example, by using Viridiofungin B to inhibit sphingolipid synthesis in cell culture or animal models, researchers could explore the involvement of these lipids in infectious diseases, metabolic disorders, and inflammatory conditions affecting livestock and companion animals. sydney.edu.aufrontiersin.org Such studies could provide valuable insights into disease mechanisms and potentially identify new therapeutic targets for veterinary medicine.
Antimicrobial Resistance Studies in Animal Health (Non-Therapeutic/Non-Clinical Focus)
Academic research specifically detailing the use of Viridiofungin B in non-therapeutic or non-clinical antimicrobial resistance studies within animal health is not extensively available in the public domain. While the broader family of viridiofungins is recognized for its antifungal properties, which stem from the inhibition of crucial enzymes in fungal metabolic pathways, dedicated studies on Viridiofungin B for monitoring or understanding the dynamics of antimicrobial resistance in animal populations are not prominently documented. smolecule.com
The development of antimicrobial resistance (AMR) is a significant concern in both human and animal health. nih.govwoah.org The use of antimicrobials in veterinary medicine for therapeutic and prophylactic purposes can contribute to the emergence and spread of resistant bacterial strains. nih.gov Research in this non-clinical area often focuses on understanding the mechanisms of resistance, such as modifications of the antimicrobial target, decreased drug uptake, activation of efflux pumps, and changes in metabolic pathways. nih.gov Such studies are crucial for developing strategies to mitigate the spread of AMR from animals to humans and the environment. nih.gov
While direct research is sparse, the known mechanisms of the viridiofungin family against fungal pathogens could theoretically provide a basis for designing studies to investigate resistance patterns. For instance, investigating the prevalence of fungal strains with reduced susceptibility to Viridiofungin B in various animal populations could offer insights into emerging resistance mechanisms. However, without specific research data, any such application remains hypothetical.
Exploration in Animal Disease Model Systems
Detailed studies on the use of Viridiofungin B within specific animal disease model systems are not widely reported in publicly accessible scientific literature. Animal models are essential tools in biomedical research, allowing for the in-vivo study of disease pathogenesis and the evaluation of potential therapeutic agents. ebraincase.comtaconic.commdpi.com These models can range from rodents to larger animals like pigs and non-human primates, selected based on their physiological and anatomical similarities to humans for the disease . mdpi.commdpi.com
For a compound like Viridiofungin B, with known antifungal activity, its exploration in animal models would typically involve inducing a specific fungal infection in a suitable animal host and then studying the compound's effect on the course of the disease. This could provide valuable information on its efficacy, mechanism of action in a living organism, and potential as a research tool. However, specific and detailed findings from such explorations involving Viridiofungin B are not currently available.
The establishment of animal models for digestive system diseases, viral hepatitis, and various ulcers has been documented, providing a framework for how such research could be conducted. ebraincase.com In the context of infectious diseases, both immunocompetent and immunodeficient mouse models are often utilized to understand the host's response to infection and the efficacy of antimicrobial compounds. taconic.com Future research could potentially involve the use of Viridiofungin B in such established models to explore its bioactivity and potential applications beyond direct therapeutics.
Future Research Directions
Elucidation of Full Biosynthetic Pathway and Genetic Engineering
While the producing organism, Trichoderma viride, has been identified, the complete biosynthetic pathway of viridiofungin B remains to be fully elucidated. researchgate.netnih.govgrafiati.com Future research will likely focus on identifying and characterizing the specific genes and enzymes responsible for constructing its unique alkyl citrate (B86180) core and attaching the amino acid moiety. Understanding the genetic blueprint will open the door to genetic engineering of the producing strains. nih.gov By manipulating these biosynthetic genes, it may be possible to increase the production yield of viridiofungin B, making it more readily available for further research and development. osti.govfrontiersin.org Furthermore, genetic engineering could be used to generate novel derivatives by introducing or modifying genes in the pathway, a strategy known as combinatorial biosynthesis.
Discovery of Novel Viridiofungin Congeners
The viridiofungin family includes several known congeners, such as viridiofungin A and C, which differ in their alkyl chain or amino acid components. nih.govgrafiati.comnih.gov It is highly probable that other, as-yet-undiscovered, congeners are produced by Trichoderma viride or other fungal species. nih.govgrafiati.com Future screening efforts, employing advanced analytical techniques like high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, could lead to the isolation and characterization of these novel viridiofungins. Each new congener represents a potential new lead compound with potentially unique or improved biological activities.
Advanced Synthetic Methodologies for Accessing Analogues
The total synthesis of viridiofungin B has been achieved, with key steps including an HF-mediated rearrangement, olefin cross-metathesis, and β-lactone ring opening. acs.orgnih.govacs.orgunimelb.edu.au However, developing more advanced and flexible synthetic methodologies is crucial for accessing a wider range of analogues. researchgate.netnih.govspringerprofessional.de Future synthetic strategies could focus on improving the efficiency and stereoselectivity of the synthesis, allowing for the creation of a diverse library of viridiofungin B analogues. researchgate.netresearchgate.netuow.edu.au This would involve exploring new catalytic systems, reaction conditions, and protecting group strategies to facilitate the modification of the alkyl chain, the citric acid core, and the amino acid portion of the molecule. acs.orgstrem.com Such a library would be invaluable for structure-activity relationship (SAR) studies.
Detailed Studies of Enzyme-Inhibitor Interactions
Viridiofungin B is a potent inhibitor of both squalene (B77637) synthase and serine palmitoyltransferase. researchgate.netnih.gov While its inhibitory activity is established, a detailed understanding of the molecular interactions between viridiofungin B and these enzymes is still needed. High-resolution structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, could be employed to determine the three-dimensional structure of viridiofungin B bound to its target enzymes. This structural information would provide critical insights into the specific binding mode and the key amino acid residues involved in the interaction. Computational modeling and molecular dynamics simulations could further complement these experimental studies, helping to rationalize the observed inhibitory potency and guide the design of more potent and selective inhibitors.
Expanding Applications in Agrochemical Innovation
The potent antifungal properties of viridiofungin B make it a promising candidate for development as a novel agrochemical. smolecule.comnih.govuni-hohenheim.de Future research should focus on evaluating its efficacy against a broader range of plant pathogenic fungi. frontiersin.org Studies investigating its stability, persistence, and mode of application in agricultural settings will be crucial for its practical use. nih.govpreprints.org Furthermore, its unique mode of action, targeting sphingolipid biosynthesis, could be advantageous in combating fungal strains that have developed resistance to existing fungicides. nih.gov The development of viridiofungin B-based biofungicides could offer a more sustainable and environmentally friendly approach to crop protection. mdpi.com
Development as a Research Tool for Cellular Signaling Pathways
As a specific inhibitor of serine palmitoyltransferase, viridiofungin B has the potential to be a valuable research tool for dissecting the intricate roles of sphingolipids in various cellular signaling pathways. nih.govnih.gov Sphingolipids are involved in a multitude of cellular processes, including cell growth, differentiation, and apoptosis. nih.gov By using viridiofungin B to selectively block sphingolipid synthesis, researchers can investigate the downstream consequences and unravel the complex signaling networks in which these lipids participate. news-medical.netprobiologists.com This could lead to a better understanding of various diseases where sphingolipid metabolism is dysregulated.
Exploration in Novel Biological Systems and Non-Fungal Pathogens
While the primary focus has been on its antifungal activity, the inhibitory effect of viridiofungin B on fundamental cellular processes like sphingolipid synthesis suggests its potential activity extends beyond fungi. nih.govnih.gov Future investigations could explore its effects on other eukaryotic organisms, including protozoan parasites that cause significant human diseases. Additionally, some studies have hinted at the potential for viridiofungin analogues in treating viral infections like hepatitis C, likely due to the role of lipid metabolism in the viral life cycle. smolecule.comacs.orglookchem.com Research into its activity against a wider range of non-fungal pathogens and in different biological systems could uncover novel therapeutic applications for this versatile compound. google.comresearchgate.net
Q & A
Q. What are the key structural distinctions between Viridiofungin A and B, and how might these differences influence their biological activity?
Viridiofungin B (9) features a shorter alkyl chain compared to Viridiofungin A (8), with an additional carboxylic acid and hydroxyl group but lacks the phenyl ring and amino group present in Viridiofungin A . These structural variations likely alter molecular interactions with fungal targets, such as enzymes in the sphingolipid pathway. To assess bioactivity impacts, researchers should employ comparative assays (e.g., minimum inhibitory concentration (MIC) testing) under standardized conditions, ensuring both compounds are evaluated in parallel using identical fungal strains and growth media .
Q. What foundational methodologies are used in synthesizing Viridiofungin B, particularly for constructing its alkyl citrate backbone?
Synthesis strategies for Viridiofungin B can leverage approaches developed for Viridiofungin A, including TiCl₄-promoted asymmetric multicomponent reactions to establish stereocenters and Julia-Kocienski olefination for alkene formation . Key steps involve:
- Stereochemical Control : Use of optically active dihydrofurans (e.g., (S)-2-phenyl-2,3-dihydrofuran) in TiCl₄-mediated reactions to generate quaternary stereocenters with >90% enantiomeric excess .
- Functional Group Interconversion : Sequential hydrogenation (BH₃-THF) and oxidation (Jones reagent) to convert alkynes to carboxylic acids .
- Protecting Group Strategies : Temporary protection of hydroxyl groups as tert-butyldimethylsilyl (TBS) ethers to prevent undesired elimination during coupling reactions .
Advanced Research Questions
Q. How can researchers resolve stereochemical discrepancies between synthetic Viridiofungin B and its natural counterpart?
Advanced techniques include:
- NMR-Based Analysis : Compare synthetic and natural samples using ¹H- and ¹³C-NMR, focusing on coupling constants (e.g., J-values for vicinal protons) and NOESY correlations to confirm spatial arrangements .
- X-ray Crystallography : Resolve absolute configuration by co-crystallizing synthetic Viridiofungin B with heavy-atom derivatives (e.g., selenomethionine) .
- Enzymatic Profiling : Test synthetic and natural samples against fungal sphingolipid synthase (e.g., Sur2p) to detect activity differences, which may indicate stereochemical mismatches .
Q. What experimental designs are recommended to address contradictory antifungal activity data for Viridiofungin B across studies?
Contradictions may arise from variations in assay conditions or fungal strain susceptibility. To mitigate this:
- Standardized Assays : Use CLSI (Clinical and Laboratory Standards Institute) guidelines for broth microdilution assays, ensuring consistent inoculum size (1–5 × 10³ CFU/mL) and incubation times (48–72 hours) .
- Control Compounds : Include reference antifungals (e.g., amphotericin B) to validate assay sensitivity.
- Data Normalization : Express activity as % inhibition relative to vehicle controls, with triplicate replicates to assess statistical significance .
Q. How can protecting group strategies be optimized during Viridiofungin B synthesis to minimize side reactions?
Challenges include premature deprotection or elimination. Solutions involve:
- Selective Deprotection : Use HF-pyridine for TBS ether removal under anhydrous conditions to avoid acid-sensitive intermediates .
- Temperature Control : Perform Grignard reactions (e.g., allylMgBr additions) at −78°C to suppress β-elimination .
- Alternative Protecting Groups : Replace tert-butyl esters with photolabile groups (e.g., nitroveratryl) for orthogonal deprotection in multistep sequences .
Q. What enzyme systems govern the stereochemical outcomes in Viridiofungin B biosynthesis, and how can these be studied in vitro?
Viridiofungin B biosynthesis likely involves citrate synthase (CS) homologs, such as BfL2, which catalyze 3,4-anti additions to form alkyl citrates . To study this:
- Heterologous Expression : Clone CS genes from Trichoderma viride into E. coli or S. cerevisiae for recombinant enzyme production.
- Enzyme Assays : Incubate purified CS with [¹⁴C]-labeled citrate and analyze products via LC-MS to track stereochemical incorporation .
- Mutagenesis : Introduce point mutations (e.g., D307A in BfL2) to disrupt active-site geometry and assess stereoselectivity changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
